N-(2,4-dichlorophenyl)-2-(propylamino)acetamide
Description
Historical Perspectives and Genesis of Related Chemical Scaffolds
The history of N-(2,4-dichlorophenyl)-2-(propylamino)acetamide is intrinsically linked to the development of simpler, related chemical scaffolds, particularly acetanilide (B955) and its derivatives. Acetanilide, or N-phenylacetamide, was one of the earliest synthetic analgesics and antipyretics, introduced into medical practice in 1886 under the trade name Antifebrin. wikipedia.orgdigitellinc.com Its discovery was serendipitous, emerging from the burgeoning coal tar industry of the 19th century, which provided a rich source of aromatic compounds for chemical exploration. digitellinc.com
The use of acetanilide, however, was later curtailed due to its toxicity, which prompted the search for safer alternatives. wikipedia.org This led to the development of phenacetin (B1679774) and, eventually, paracetamol (acetaminophen), which remains a widely used analgesic and antipyretic today. mendeley.com The core acetamide (B32628) structure proved to be a versatile scaffold for medicinal chemists.
Another historically significant related class of compounds is the chloroacetamide derivatives. These have been utilized as herbicides since the 1960s or even earlier. wikipedia.org The reactivity of the chlorine atom in α-chloroacetamides makes them valuable intermediates in organic synthesis, allowing for the facile introduction of various functional groups through nucleophilic substitution. researchgate.net The synthesis of N-aryl-2-chloroacetamides, a direct precursor scaffold to the title compound, has been a long-standing area of chemical synthesis. rsc.org
Significance within Current Organic and Medicinal Chemistry Research Paradigms
The acetamide scaffold is a cornerstone in modern organic and medicinal chemistry due to its presence in a vast number of biologically active compounds. galaxypub.coarchivepp.com Researchers have extensively explored acetamide derivatives, revealing a wide spectrum of pharmacological activities. These include antimicrobial, anti-inflammatory, antitumor, anti-HIV, antiviral, anticonvulsant, analgesic, and anticancer effects. galaxypub.conih.gov The versatility of the acetamide linkage allows for its incorporation into diverse molecular architectures, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. archivepp.com
The N-aryl acetamide moiety, a key feature of this compound, is of particular interest. The nature and substitution pattern on the aromatic ring can significantly influence the biological activity of the molecule. Dichlorinated phenyl rings, as present in the title compound, are common in pharmacologically active molecules and can enhance properties such as lipophilicity, which may affect cell membrane permeability and target binding.
Furthermore, the amino group in the acetamide side chain offers a point for further chemical modification, allowing for the creation of large libraries of related compounds for screening. The development of novel synthetic methodologies for creating N-substituted amides continues to be an active area of research, aiming for more efficient and environmentally friendly processes. researchgate.netarabjchem.org
Fundamental Research Questions Driving Investigation of this compound
While specific research questions for this compound are not explicitly documented, the investigation of this and structurally similar compounds is likely driven by several fundamental questions in medicinal chemistry:
Identification of Novel Bioactive Scaffolds: A primary driver is the search for new chemical entities with therapeutic potential. nih.govnih.gov The exploration of novel combinations of structural motifs, such as the dichlorophenyl ring and the propylamino acetamide side chain, aims to identify new lead compounds for drug discovery.
Mechanism of Action Elucidation: Once a compound shows biological activity, a crucial next step is to determine its molecular target and mechanism of action. For acetamide derivatives, which exhibit a wide range of activities, this could involve a variety of biological targets, from enzymes to receptors.
Improvement of Pharmacokinetic Properties: A significant challenge in drug development is optimizing a compound's absorption, distribution, metabolism, and excretion (ADME) profile. Research into novel acetamide derivatives often aims to improve properties like solubility, metabolic stability, and bioavailability to create more effective drugs. rsc.orgmdpi.com
Scope and Objectives of Academic Inquiry on Structurally Related Acetamide Derivatives
The academic inquiry into acetamide derivatives is broad and multifaceted, encompassing a range of objectives from fundamental synthesis to biological evaluation.
Synthesis of Novel Derivatives: A major focus is the design and synthesis of new acetamide derivatives. This often involves multi-step synthetic routes to create libraries of compounds with systematic variations in their structure. bohrium.com For example, researchers might synthesize analogues of this compound with different substitution patterns on the phenyl ring or with various alkyl or aryl groups on the amino side chain.
Biological Activity Screening: Synthesized compounds are typically screened for a wide range of biological activities. Given the known properties of acetamide derivatives, this could include assays for antibacterial, antifungal, anticancer, anti-inflammatory, and anticonvulsant activities. nih.govbohrium.com The goal is to identify "hit" compounds that show promising activity in these initial screens. nih.gov
Computational and In Silico Studies: Molecular modeling and computational chemistry play an increasingly important role in this field. mdpi.com Techniques such as molecular docking are used to predict how these compounds might bind to specific biological targets, helping to elucidate their mechanism of action and guide the design of more potent analogues. researchgate.net Computational tools are also used to predict the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of new compounds, helping to prioritize which ones to synthesize and test. rsc.orgmdpi.com
Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR studies are employed to build mathematical models that correlate the chemical structure of the acetamide derivatives with their biological activity. archivepp.com These models can then be used to predict the activity of yet-unsynthesized compounds, thereby streamlining the drug discovery process.
The table below summarizes the diverse biological activities reported for various acetamide derivatives, illustrating the broad scope of research in this area.
Reported Biological Activities of Various Acetamide Derivatives
| Biological Activity | Example of Investigated Scaffold/Derivative |
| Anti-inflammatory | Phenoxy acetamide derivatives, Pyrazole acetamide derivatives researchgate.net |
| Anticancer | N-(4-methoxy-phenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide nih.gov |
| Antimicrobial | N-substituted chloroacetamides researchgate.net |
| Anticonvulsant | Triazino acetamides nih.gov |
| Analgesic | N-(substituted phenyl)-N-(substituted) acetamide derivatives archivepp.com |
| Antimalarial | N-Aryl acetamides nih.gov |
| Urease Inhibition | Acetamide–sulfonamide scaffolds nih.govnih.gov |
Structure
3D Structure
Properties
IUPAC Name |
N-(2,4-dichlorophenyl)-2-(propylamino)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14Cl2N2O/c1-2-5-14-7-11(16)15-10-4-3-8(12)6-9(10)13/h3-4,6,14H,2,5,7H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXUGUKSJCVOXGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC(=O)NC1=C(C=C(C=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001243596 | |
| Record name | N-(2,4-Dichlorophenyl)-2-(propylamino)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001243596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
900641-69-2 | |
| Record name | N-(2,4-Dichlorophenyl)-2-(propylamino)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=900641-69-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2,4-Dichlorophenyl)-2-(propylamino)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001243596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of N 2,4 Dichlorophenyl 2 Propylamino Acetamide
Established Synthetic Pathways for the Core Acetamide (B32628) Structure
| Strategy | Description | Advantages | Disadvantages |
| Linear Synthesis | Step-by-step assembly of the target molecule from a starting material. | Straightforward planning. | Lower overall yield for multi-step syntheses. |
| Convergent Synthesis | Independent synthesis of key fragments followed by their combination. | Higher overall yield, greater flexibility. | Requires more complex initial planning. |
Key Intermediates and Reaction Conditions in N-(2,4-dichlorophenyl)-2-(propylamino)acetamide Synthesis
A common and direct method for synthesizing the target compound is through the nucleophilic substitution of a halogenated precursor. A key intermediate in this process is N-(2,4-dichlorophenyl)-2-chloroacetamide . This intermediate can be synthesized by reacting 2,4-dichloroaniline (B164938) with chloroacetyl chloride.
The subsequent reaction of N-(2,4-dichlorophenyl)-2-chloroacetamide with propylamine (B44156) yields the final product, this compound. This reaction is typically carried out in a suitable solvent, such as ethanol (B145695) or dimethylformamide (DMF), and may be facilitated by the presence of a base to neutralize the hydrogen chloride formed during the reaction.
| Intermediate | Precursors | Reaction Type | Typical Conditions |
| N-(2,4-dichlorophenyl)-2-chloroacetamide | 2,4-dichloroaniline, Chloroacetyl chloride | Acylation | Aprotic solvent (e.g., dichloromethane (B109758), THF), room temperature or gentle heating. |
| This compound | N-(2,4-dichlorophenyl)-2-chloroacetamide, Propylamine | Nucleophilic Substitution | Polar solvent (e.g., ethanol, DMF), presence of a base (e.g., potassium carbonate), heating. |
Novel Approaches and Optimized Synthetic Routes
Recent advancements in synthetic chemistry offer more efficient, selective, and environmentally benign methods for the synthesis of amides like this compound.
Application of Modern Catalytic Methods in Amidation Reactions
Modern catalytic methods for amide bond formation aim to avoid the use of stoichiometric activating agents, which generate significant waste. catalyticamidation.info Boron-based catalysts, for instance, have been shown to facilitate the direct amidation of carboxylic acids and amines. catalyticamidation.infomdpi.com In the context of synthesizing the target compound, a catalytic approach could involve the direct coupling of 2,4-dichloroaniline with a propylamino-acetic acid derivative, mediated by a suitable catalyst. This approach would have a higher atom economy and be more environmentally friendly. Another emerging area is the use of transition metal catalysts, such as those based on ruthenium or manganese, which can catalyze the dehydrogenative coupling of alcohols and amines to form amides. mdpi.comsigmaaldrich.com
Green Chemistry Principles in the Preparation of this compound
The application of green chemistry principles to the synthesis of this compound can significantly reduce its environmental impact. nih.gov Key strategies include:
Use of Greener Solvents: Replacing hazardous solvents like DMF and chlorinated hydrocarbons with more benign alternatives such as cyclopentyl methyl ether (CPME) or even water, where possible. nih.govucl.ac.uk
Biocatalysis: Employing enzymes, such as lipases, to catalyze the amidation reaction. acs.orgrsc.org Biocatalytic methods often proceed under mild conditions and with high selectivity, reducing the need for protecting groups and minimizing byproducts. nih.govnih.gov
Mechanochemistry: Conducting reactions in the solid state with minimal or no solvent using techniques like ball milling. nih.govorganic-chemistry.orgacs.org Mechanochemical synthesis has been successfully applied to the formation of amides and can lead to shorter reaction times and reduced waste. chemrxiv.org
Electrosynthesis: Utilizing electricity to drive the chemical transformation, which can be a cleaner alternative to traditional reagents. rsc.org
By integrating these modern and green approaches, the synthesis of this compound can be made more efficient, sustainable, and economically viable.
Derivatization Strategies and Analog Synthesis for Structure-Activity Relationship Studies
The systematic modification of a lead compound is a cornerstone of medicinal chemistry, aimed at elucidating the structure-activity relationship (SAR) to optimize potency, selectivity, and pharmacokinetic properties. For this compound, derivatization strategies can be conceptually divided into three main areas: modifications of the dichlorophenyl moiety, alterations of the propylamino side chain, and bioisosteric replacement of the amide linkage.
The 2,4-dichlorophenyl group is a common feature in many biologically active compounds, and its substitution pattern is often crucial for activity. In the context of anticonvulsant research, the nature and position of halogen substituents on the phenyl ring can significantly influence the compound's lipophilicity, metabolic stability, and interaction with biological targets.
Research on related aryl acetamide derivatives has demonstrated a preference for electron-withdrawing groups on the aromatic ring to enhance anticonvulsant activity. The 3,4-dichloro substitution pattern, for instance, has been noted for its synergistic effect in some series of compounds. This suggests that the 2,4-dichloro arrangement in the parent compound is likely a key contributor to its pharmacological profile.
To explore the SAR of this moiety, a series of analogs could be synthesized with varying halogenation patterns. This would involve the substitution of the chlorine atoms with other halogens (fluorine, bromine, iodine) or the repositioning of the existing chloro substituents. For example, analogs with 2,6-dichloro, 3,4-dichloro, or 3,5-dichloro substitution could be prepared to investigate the impact of the chlorine atoms' positions on activity. Furthermore, the introduction of a third halogen, such as in a 2,4,6-trichlorophenyl analog, or the replacement of one or both chlorine atoms with trifluoromethyl groups, could provide valuable insights into the electronic and steric requirements for optimal activity.
The following table outlines potential modifications to the dichlorophenyl moiety and the rationale for their investigation:
| Modification | Rationale |
| Varying Dichloro Positions (e.g., 3,4-dichloro, 2,6-dichloro) | To assess the impact of substituent position on target binding and overall molecular conformation. |
| Substitution with Other Halogens (F, Br, I) | To modulate lipophilicity, metabolic stability, and electronic properties. |
| Introduction of a Trifluoromethyl Group | To significantly alter electronic properties and potentially enhance metabolic stability. |
| Monohalo and Trihalo Analogs | To determine the optimal number of halogen substituents for activity. |
These modifications would allow for a systematic exploration of the chemical space around the dichlorophenyl ring, leading to a more comprehensive understanding of the SAR for this part of the molecule.
The N-alkylamino side chain plays a significant role in modulating the physicochemical properties and biological activity of N-aryl-2-aminoacetamides. The length, branching, and nature of the alkyl substituent can influence factors such as basicity, lipophilicity, and steric interactions with the target protein.
While specific SAR studies on the propylamino group of this compound are not extensively documented, valuable insights can be drawn from related classes of anticonvulsant compounds. For instance, in a series of N-Cbz-α-amino-N-alkylglutarimides, the anticonvulsant activity was found to be highly dependent on the nature of the N-alkyl substituent. The general trend in activity was observed to be: methyl > hydrogen > ethyl > allyl > isobutyl. This suggests that smaller, less sterically hindered alkyl groups may be favored for optimal activity in this particular scaffold.
Applying this rationale to this compound, a systematic variation of the propyl group could be undertaken to establish a clear SAR. This would involve the synthesis of analogs with different alkyl chains, as detailed in the table below:
| Alkyl Substituent | Rationale for Investigation |
| Methylamino | To investigate the effect of the smallest alkyl group. |
| Ethylamino | To assess the impact of a slightly larger alkyl chain. |
| Isopropylamino | To explore the influence of branching near the nitrogen atom. |
| Butylamino (n-butyl, isobutyl, sec-butyl, tert-butyl) | To determine the effect of increasing chain length and steric bulk. |
| Cycloalkylamino (e.g., cyclopropylamino, cyclobutylamino) | To introduce conformational rigidity to the side chain. |
| Allylamino | To introduce unsaturation and explore potential alternative binding interactions. |
By synthesizing and evaluating these analogs, a comprehensive SAR for the N-alkylamino side chain can be established. This would provide crucial information on the optimal size, shape, and lipophilicity of this substituent for anticonvulsant activity.
The amide bond is a critical functional group in many pharmaceutical agents, providing structural rigidity and participating in hydrogen bonding interactions. However, it can also be susceptible to enzymatic hydrolysis, which can limit a compound's metabolic stability and oral bioavailability. Bioisosteric replacement of the amide linkage is a common strategy in drug design to address these potential liabilities while maintaining or improving biological activity.
A variety of functional groups can serve as bioisosteres for the amide bond in this compound. These replacements can mimic the key electronic and steric properties of the amide group while offering improved pharmacokinetic profiles. Some of the most promising bioisosteric replacements are outlined in the table below:
| Bioisosteric Replacement | Key Features and Rationale |
| 1,2,3-Triazole | A five-membered aromatic heterocycle that is metabolically stable and can act as a hydrogen bond acceptor. The 1,4- and 1,5-disubstituted isomers can mimic the trans and cis conformations of the amide bond, respectively. |
| 1,2,4-Oxadiazole and 1,3,4-Oxadiazole | These five-membered heterocycles are also metabolically robust and can act as hydrogen bond acceptors. They offer different vector orientations for the substituents compared to the triazoles. |
| Thioamide | The replacement of the carbonyl oxygen with a sulfur atom alters the electronic properties and hydrogen bonding capabilities of the linkage. Thioamides are generally more resistant to hydrolysis than their amide counterparts. |
| Trifluoroethylamine | This non-classical bioisostere replaces the carbonyl group with a CF2 group and the amide nitrogen with a CH2 group. The strongly electron-withdrawing trifluoromethyl group can influence the acidity of the adjacent C-H bonds and the overall lipophilicity of the molecule. |
The synthesis of these bioisosteres would involve multi-step synthetic sequences, likely starting from precursors to the N-(2,4-dichlorophenyl) and propylamino fragments and employing appropriate cycloaddition or condensation reactions to form the desired heterocyclic or modified linkage. The evaluation of these analogs would provide valuable information on the importance of the amide bond's structural and electronic features for the biological activity of this compound.
Purification and Isolation Techniques for Research-Grade this compound
The synthesis of this compound and its analogs for research purposes necessitates the use of robust purification techniques to ensure high purity of the final compounds. The presence of impurities can significantly impact the reliability of biological and physicochemical data. The two primary methods for the purification of solid organic compounds are chromatography and crystallization.
Column chromatography is a widely used and effective technique for the separation and purification of organic compounds from reaction mixtures. For this compound and its derivatives, which are typically solids with moderate polarity, normal-phase column chromatography using silica (B1680970) gel as the stationary phase is a suitable method.
The choice of the mobile phase (eluent) is critical for achieving good separation. A solvent system of ethyl acetate (B1210297) and petroleum ether (or hexane) is commonly employed for the purification of N-aryl-2-aminoacetamide derivatives. The polarity of the eluent can be adjusted by varying the ratio of the two solvents to achieve an optimal retention factor (Rf) for the desired compound, typically in the range of 0.2-0.4 on a thin-layer chromatography (TLC) plate.
A general procedure for the chromatographic purification would involve:
Preparation of a silica gel column in a suitable non-polar solvent (e.g., petroleum ether).
Dissolving the crude product in a minimal amount of a polar solvent (e.g., dichloromethane or ethyl acetate) and adsorbing it onto a small amount of silica gel.
Loading the adsorbed sample onto the top of the column.
Eluting the column with a solvent system of increasing polarity, starting with a low percentage of ethyl acetate in petroleum ether and gradually increasing the concentration of the more polar solvent.
Collecting fractions and monitoring their composition by TLC.
Combining the fractions containing the pure product and removing the solvent under reduced pressure.
High-performance liquid chromatography (HPLC) can also be employed for the purification of small quantities of material or for analytical purity assessment. A reverse-phase C18 column with a mobile phase of acetonitrile (B52724) and water, often with a small amount of a modifier like formic acid, would be a suitable system.
Crystallization is a powerful technique for the final purification of solid compounds, often yielding material of very high purity. The principle of crystallization relies on the differential solubility of the desired compound and its impurities in a particular solvent or solvent mixture at different temperatures.
The selection of an appropriate solvent is the most critical step in developing a crystallization procedure. An ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point. Common solvents for the recrystallization of N-aryl acetamides include ethanol, ethyl acetate, and mixtures of polar and non-polar solvents such as ethanol-water or ethyl acetate-hexane.
Several crystallization techniques can be employed:
Cooling Crystallization: The crude solid is dissolved in a minimal amount of a hot solvent to create a saturated solution. The solution is then allowed to cool slowly and undisturbed, which promotes the formation of well-defined crystals as the solubility of the compound decreases.
Anti-solvent Crystallization: The compound is dissolved in a solvent in which it is highly soluble (the "good" solvent). A second solvent in which the compound is poorly soluble (the "anti-solvent" or "bad" solvent) is then slowly added until the solution becomes turbid, indicating the onset of crystallization.
Evaporation Crystallization: The compound is dissolved in a volatile solvent at room temperature, and the solvent is allowed to evaporate slowly, leading to a gradual increase in the concentration and subsequent crystallization.
For this compound, a trial-and-error approach with small amounts of the compound and various solvents would be necessary to identify the optimal crystallization conditions. The purity of the resulting crystals can be assessed by techniques such as melting point determination and chromatographic analysis.
Structure Activity Relationship Sar Studies of N 2,4 Dichlorophenyl 2 Propylamino Acetamide and Its Analogs
Elucidation of Structural Determinants for Biological Recognition and Interaction
The biological activity of a compound is intrinsically linked to its three-dimensional structure and the specific interactions it can form with its biological target. For N-(2,4-dichlorophenyl)-2-(propylamino)acetamide, the key structural components—the dichlorophenyl ring, the propylamino group, and the central amide functionality—each play a distinct and crucial role in defining its pharmacological profile. Structure-Activity Relationship (SAR) studies on this compound and its analogs help to decipher the contribution of each of these fragments to molecular recognition and biological effect.
The 2,4-dichlorophenyl moiety is a critical determinant of the biological activity in this class of acetamides. The number, position, and electronic nature of substituents on the phenyl ring significantly influence the compound's potency and interaction with its target.
Research on analogous structures consistently demonstrates that electron-withdrawing groups on the aryl ring are preferred for enhanced activity. In a study of aryl acetamide (B32628) triazolopyridazines, it was found that electron-withdrawing substituents were favored over electron-donating ones nih.gov. This principle is exemplified by the chlorine atoms in this compound. The high electronegativity of chlorine atoms withdraws electron density from the phenyl ring, which can modulate the compound's acidity, lipophilicity, and capacity for electrostatic or hydrogen bonding interactions within a receptor pocket.
The substitution pattern is also paramount. In one study on similar scaffolds, replacing one or both chlorine atoms with trifluoromethyl (CF3) groups, which are also strongly electron-withdrawing, led to a two- and three-fold increase in potency, respectively nih.gov. This suggests that the electronic effect is a primary driver of activity. Furthermore, studies on 2,4-dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide analogs revealed that electron-withdrawing substitutions on the A ring (the dichlorophenyl equivalent) were associated with stronger biological activity frontiersin.org. Conversely, substituting the ring with electron-donating methyl groups resulted in diminished activity frontiersin.org.
| Substitution Pattern | Electronic Nature | Observed Impact on Activity |
|---|---|---|
| 2,4-Dichloro | Electron-withdrawing | Baseline Activity |
| Unsubstituted | Neutral | Reduced Activity |
| 4-Methyl | Electron-donating | Significantly Reduced Activity |
| 4-Trifluoromethyl | Strongly Electron-withdrawing | Increased Activity |
| 2,4,6-Trimethyl | Electron-donating | Diminished Activity frontiersin.org |
The length and nature of the alkyl chain are key variables. In studies of related compounds, the length of an N-alkyl linker has been shown to directly impact biological activity, with increases or decreases in chain length leading to corresponding changes in potency nih.gov. The three-carbon propyl chain provides a degree of conformational flexibility, allowing the molecule to adopt an optimal orientation within the binding site. Research on certain pyrrolidine amide derivatives has shown that such conformationally flexible linkers can increase inhibitory potency nih.govnih.gov.
Furthermore, the propyl group contributes to the lipophilicity of the compound. For some targets, an increase in apolar character enhances binding affinity. SAR studies on a series of phenyldihydropyrazolones revealed that more apolar N-substituents generally resulted in better biological activity compared to more polar analogs mdpi.comnih.gov. The propyl group, being a simple alkyl chain, adds to the nonpolar surface area of the ligand.
The terminal amino group itself is a potential site for hydrogen bonding. Depending on the protonation state (which is influenced by the local microenvironment of the binding site), the nitrogen atom can act as a hydrogen bond donor. This interaction can be a critical anchor point, securing the ligand to the protein target. Altering the substitution on this nitrogen, for example from a propyl to a larger or more complex group, can significantly affect binding. In one study on opioid receptor ligands, substitution of an amino group with various alkyl groups had a notable effect on functional profiles and receptor selectivity nih.gov.
| N-Alkyl Group | Chain Length | Potential Impact |
|---|---|---|
| Methyl | 1 Carbon | May be too short for optimal interaction |
| Ethyl | 2 Carbons | Intermediate flexibility and lipophilicity |
| Propyl | 3 Carbons | Offers increased flexibility and lipophilicity; may achieve optimal length for specific targets nih.gov |
| Butyl | 4 Carbons | May be too bulky or flexible, potentially reducing affinity |
The amide bond is a cornerstone of peptide and protein structure, and its presence in this compound provides crucial points of interaction for ligand-target complementarity. The amide group is relatively rigid and planar, which helps to constrain the conformation of the molecule, reducing the entropic penalty upon binding.
One of the most significant roles of the amide functionality is its capacity for hydrogen bonding. The amide contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen, C=O). These features allow for specific and directional interactions with amino acid residues in a protein's active site, such as serine or tryptophan nih.gov. Studies involving acetamide interactions with heme models have shown that the amide group can bind directly to metallic centers via its oxygen atom nih.gov.
The importance of the amide linkage is highlighted in comparative studies. For instance, research on related scaffolds has shown that acetamide derivatives possess improved potency over their urea counterparts, indicating that the specific nature of the amide bond is superior for the target interaction in that context nih.gov. The effects of ligand binding on a protein target can be spread throughout the structure via networks of interactions, and the stability conferred by the amide bond plays a role in this process mdpi.com. The amide group's ability to engage in these strong, specific interactions is often essential for anchoring the ligand in the correct orientation for a biological effect.
Quantitative Structure-Activity Relationship (QSAR) Modeling of Acetamide Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. This method allows for the development of predictive models that can guide the design of new, more potent analogs.
QSAR models are built by first calculating a set of molecular descriptors for a series of compounds with known activities. These descriptors quantify various aspects of the molecular structure, such as steric (size, shape), electronic (charge distribution), and hydrophobic (lipophilicity) properties. Statistical methods are then employed to build a mathematical equation that relates these descriptors to the observed biological activity researchgate.net.
For acetamide derivatives, various QSAR models have been successfully developed. For instance, a study on N-arylphenyl-2,2-dichloroacetamide analogues used methods like multiple linear regression (MLR) and genetic algorithms (GA) to create models that could predict cytotoxic activity with a high degree of accuracy nih.gov. Such models can identify which descriptors are most important for activity. For example, hydrophobic properties are often found to be a determining factor for the activity of acetamide derivatives researchgate.net.
The process typically involves:
Data Set Selection: A diverse set of acetamide analogs with a wide range of biological activities is compiled.
Descriptor Calculation: A large number of theoretical molecular descriptors are calculated for each molecule.
Variable Selection: Statistical techniques, such as genetic algorithms, are used to select the subset of descriptors that have the most significant correlation with activity nih.gov.
Model Generation: A regression model (e.g., MLR, Partial Least Squares) is built using the selected descriptors and the biological data nih.govresearchgate.net.
These predictive models are invaluable in medicinal chemistry, as they allow for the in silico screening of virtual compounds, prioritizing the synthesis of those with the highest predicted activity and most favorable properties nih.gov.
The reliability of a QSAR model is paramount, and its predictive power must be rigorously validated. Validation is a crucial aspect of QSAR modeling that establishes the reliability and statistical significance of the developed model. Several statistical metrics and methods are used for this purpose.
Internal Validation: This process assesses the robustness and stability of the model using the training set data from which it was generated. The most common method is leave-one-out (LOO) cross-validation, which generates a cross-validation coefficient (Q²). A high Q² value (typically > 0.5) indicates good internal predictivity. Other methods include randomization of the response variable (Y-randomization) to ensure the model is not the result of a chance correlation researchgate.net.
External Validation: This is considered the most stringent test of a model's predictive ability. The model, built using the training set, is used to predict the biological activity of an independent "test set" of compounds that were not used in model development nih.gov. The predictive ability is often measured by the predictive R² (R²_pred). A high R²_pred value (typically > 0.6) indicates that the model can accurately predict the activity of new compounds.
| Parameter | Type of Validation | Description | Acceptable Value |
|---|---|---|---|
| R² (Coefficient of Determination) | Goodness-of-fit | Measures how well the model fits the training data. | > 0.6 |
| Q² (Cross-validated R²) | Internal Validation | Measures the internal predictive ability of the model. | > 0.5 |
| R²_pred (Predictive R²) | External Validation | Measures the model's ability to predict a test set. | > 0.6 |
| r_m² metrics | External Validation | A metric for external validation that penalizes models based on the difference between observed and predicted values. | > 0.5 |
Ensuring statistical rigor is essential for the practical application of QSAR models in drug discovery. A thoroughly validated model provides confidence that its predictions are reliable and can effectively guide the design and optimization of new chemical entities nih.gov.
Conformational Analysis and Molecular Flexibility in Relation to SAR
The three-dimensional arrangement of a molecule, its conformation, is a critical determinant of its biological activity. For a molecule to interact effectively with its biological target, such as a receptor or an enzyme, it must adopt a specific orientation, often referred to as the bioactive conformation. The study of the different spatial arrangements of a molecule and their relative energies is known as conformational analysis. This section delves into the conformational analysis of this compound and its analogs, exploring how intra- and intermolecular forces shape their structures and how this, in turn, influences their biological performance.
The conformation of this compound is governed by a delicate balance of several intra- and intermolecular interactions. These forces dictate the preferred spatial arrangement of the molecule by influencing the rotation around its single bonds. Key among these are intramolecular hydrogen bonds and steric hindrance.
Intramolecular Hydrogen Bonding:
In molecules like this compound, which possess both hydrogen bond donors (the amide N-H and the secondary amine N-H) and acceptors (the carbonyl oxygen and the amine nitrogen), the formation of intramolecular hydrogen bonds can significantly stabilize certain conformations. One probable intramolecular hydrogen bond is the formation of a six-membered ring through the interaction between the amide N-H and the nitrogen atom of the propylamino group. This type of interaction has been observed in similar N-substituted 2-aminoacetamides and can restrict the conformational freedom of the molecule, locking it into a more rigid structure. Another possibility is the formation of a five-membered ring through a hydrogen bond between the secondary amine N-H and the carbonyl oxygen. The relative stability of these conformations is dependent on the specific geometric constraints and the electronic environment of the molecule.
Steric Hindrance:
The presence of bulky substituents on the aromatic ring and the aliphatic chain can lead to steric hindrance, which destabilizes certain conformations due to repulsive forces between electron clouds of non-bonded atoms. In this compound, the chlorine atoms at the 2 and 4 positions of the phenyl ring create significant steric bulk. This steric hindrance influences the preferred rotational angle (dihedral angle) between the phenyl ring and the acetamide plane. A perpendicular or near-perpendicular arrangement is often favored to minimize steric clashes between the ortho-chloro substituent and the carbonyl group of the acetamide moiety. Similarly, the propyl group on the amino nitrogen also contributes to steric bulk, influencing the conformation around the C-N bond of the aminoacetamide side chain.
| Interaction Type | Atoms Involved | Effect on Conformation | Supporting Evidence from Analogous Compounds |
|---|---|---|---|
| Intramolecular H-Bond (6-membered ring) | Amide N-H --- Propylamino N | Restricts rotation around the N-Cα bond, leading to a more folded conformation. | Studies on N-substituted 2-aminoacetamides show evidence of such interactions leading to stable, folded conformers. |
| Intramolecular H-Bond (5-membered ring) | Propylamino N-H --- Carbonyl O | Influences the orientation of the propylamino side chain relative to the acetamide backbone. | Observed in various amino acid derivatives and related structures. |
| Steric Hindrance | 2-Chloro substituent and Carbonyl O | Favors a non-planar arrangement between the phenyl ring and the amide plane. | X-ray crystallographic data of related N-aryl amides often show significant dihedral angles. |
| Steric Hindrance | Propyl group and Phenyl ring | Influences the overall folding of the molecule, affecting the proximity of the terminal amino group to the aromatic ring. | Conformational studies on similar flexible molecules demonstrate the impact of alkyl chain size on preferred conformations. |
The biological performance of a molecule is intrinsically linked to its ability to adopt a conformation that is complementary to the binding site of its target. The conformational preferences of this compound and its analogs, as dictated by the interactions described above, have a profound impact on their biological activity.
For a molecule to bind with high affinity, the energetically favorable conformations in solution should ideally be close to the bioactive conformation. If the bioactive conformation is a high-energy state, a significant energetic penalty must be overcome for binding to occur, resulting in lower affinity and reduced biological activity. Therefore, understanding the conformational landscape of these molecules is crucial for rational drug design.
Research on analogous compounds, such as certain ion channel modulators and enzyme inhibitors, has shown that specific spatial arrangements of the aromatic ring, the amide linkage, and the terminal amino group are essential for activity. For instance, in a series of 2-(3,4-Dichlorophenyl)-N-methyl-N-[2-(1-pyrrolidinyl)-1-substituted-ethyl]-acetamides, it was found that analogs capable of adopting a specific low-energy conformation similar to a known potent agonist exhibited significantly higher activity. nih.gov This suggests that pre-organizing the molecule into a conformation that is amenable to receptor binding can enhance its potency.
Conversely, introducing conformational constraints that prevent the molecule from adopting its bioactive conformation can lead to a loss of activity. This highlights the importance of molecular flexibility. While a certain degree of rigidity can be beneficial by reducing the entropic cost of binding, excessive rigidity can be detrimental if it locks the molecule in an inactive conformation. Therefore, a balance between conformational flexibility and pre-organization is often key to achieving optimal biological performance.
The biological activity of analogs of this compound can be modulated by altering the substituents, which in turn influences the conformational preferences. For example, changing the size of the alkyl group on the amino nitrogen or altering the substitution pattern on the phenyl ring can shift the equilibrium between different conformers, potentially leading to an increase or decrease in biological activity depending on which conformation is favored.
| Conformational Feature | Potential Impact on Biological Performance | Rationale based on SAR of Analogous Compounds |
|---|---|---|
| Dihedral angle between the phenyl ring and amide plane | A specific non-planar orientation may be required for optimal interaction with a hydrophobic pocket in the receptor. | In many receptor-ligand interactions, aromatic rings fit into specific pockets, and their orientation is critical for binding. |
| Population of the folded (intramolecularly H-bonded) conformer | A higher population of a folded conformer might present the key pharmacophoric groups in a pre-organized manner for binding, enhancing affinity. | Pre-organization of a ligand into its bioactive conformation reduces the entropic penalty of binding. |
| Flexibility of the propylamino side chain | A certain degree of flexibility may be necessary to allow for induced fit at the binding site. | Receptor binding is a dynamic process, and some flexibility in the ligand can allow for optimal adaptation to the binding pocket. |
| Overall molecular shape (e.g., extended vs. compact) | The overall shape must be complementary to the topology of the receptor's binding site. | The "lock and key" and "induced fit" models of receptor-ligand binding both emphasize the importance of shape complementarity. |
Biological Activity and Preclinical Mechanistic Investigations of N 2,4 Dichlorophenyl 2 Propylamino Acetamide
Preclinical In Vivo Studies in Animal Models (Focus on Mechanism and Target Engagement)
Pharmacokinetic Profiles: Absorption, Distribution, Metabolism, and Excretion (ADME) in Animal Systems (Excluding human clinical trial data):No preclinical studies describing the ADME properties of this compound in any animal model are available.
Without primary research data, the creation of an accurate and informative scientific article as per the user's instructions is not possible.
: A Review of Available Scientific Literature
Initial searches for published data on the biological and preclinical profile of the chemical compound N-(2,4-dichlorophenyl)-2-(propylamino)acetamide have revealed a significant lack of available scientific literature. As of the current date, there are no specific, publicly accessible research articles, in-vivo or in-vitro studies, or detailed mechanistic investigations that would allow for a comprehensive review as outlined.
While the provided outline requests a detailed exploration of target engagement, effects in disease models, and molecular mechanisms of action, the scientific community has not yet published findings on these aspects for this particular compound. Database searches, including those on platforms such as PubChem, indicate that while the chemical structure is cataloged, there is no associated peer-reviewed research detailing its biological activities.
Therefore, this article cannot provide specific data on the following requested sections:
Molecular and Cellular Mechanisms of Action
Interaction with Biomolecular Structures (e.g., proteins, nucleic acids)
It is important to note that the absence of published data does not definitively mean that no research has been conducted. Such investigations may be part of proprietary research by pharmaceutical or biotechnology companies that has not been disclosed publicly.
For context, research on other structurally related acetamide (B32628) derivatives has shown a wide range of biological activities, including potential anti-inflammatory, antinociceptive, and anticonvulsant effects. These studies, however, are on distinct chemical entities and their findings cannot be extrapolated to this compound.
Future research is required to elucidate the potential biological activity and therapeutic applications, if any, of this compound. Until such studies are conducted and published, a detailed and scientifically accurate article on its preclinical profile and mechanism of action cannot be generated.
Computational and Theoretical Studies on N 2,4 Dichlorophenyl 2 Propylamino Acetamide
Molecular Modeling and Docking Simulations for Ligand-Target Interactions
Molecular modeling and docking simulations are instrumental in elucidating the potential interactions between a ligand, such as N-(2,4-dichlorophenyl)-2-(propylamino)acetamide, and its biological targets. These computational techniques can predict the binding modes and affinities, which are crucial for understanding the compound's mechanism of action.
Prediction of Binding Modes and Affinities with Hypothesized Biological Targets
While specific biological targets for this compound have not been empirically determined, its structural similarity to other acetamide (B32628) derivatives suggests several hypothesized targets. For instance, various acetamide-containing compounds have been investigated for their potential as inhibitors of enzymes involved in neurodegenerative diseases, cancer, and microbial infections.
Molecular docking simulations can be employed to predict how this compound might bind to the active sites of these hypothesized targets. The predicted binding modes are determined by the complementary shapes and chemical properties of the ligand and the target's binding pocket. The binding affinity, often expressed as a docking score or binding free energy, provides an estimation of the strength of this interaction. A lower docking score generally indicates a more favorable binding interaction.
For example, based on studies of analogous compounds, potential targets for docking simulations could include:
Monoamine Oxidase (MAO): Acetamide derivatives have shown potential as MAO inhibitors, which are relevant in the treatment of neurological disorders.
Cyclooxygenase (COX) enzymes: Some N-aryl acetamide compounds have been explored for their anti-inflammatory properties through the inhibition of COX enzymes.
Bacterial enzymes: The acetamide scaffold is present in some antibacterial agents, suggesting that enzymes crucial for bacterial survival could be potential targets.
| Hypothesized Target | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
|---|---|---|---|
| Monoamine Oxidase A (MAO-A) | 2Z5X | -8.2 | Tyr407, Tyr444, Phe208 |
| Cyclooxygenase-2 (COX-2) | 5KIR | -7.5 | Arg120, Tyr355, Val523 |
| Staphylococcus aureus DNA gyrase B | 4URM | -6.9 | Asp79, Ile84, Pro85 |
Note: The data in this table is illustrative and based on hypothetical docking studies. Actual binding affinities would require specific computational research.
Ligand-Based and Structure-Based Drug Design Approaches
Both ligand-based and structure-based drug design are pivotal strategies in medicinal chemistry that could be applied to optimize the therapeutic potential of this compound.
Ligand-Based Drug Design: This approach is utilized when the three-dimensional structure of the biological target is unknown. It relies on the knowledge of other molecules that bind to the target of interest. By comparing the structural and chemical features of known active compounds, a pharmacophore model can be developed. This model represents the essential features required for biological activity. For this compound, this would involve comparing it with other structurally similar acetamides with known biological activities to identify key functional groups and their spatial arrangements that contribute to efficacy.
Structure-Based Drug Design: When the 3D structure of the biological target is available, for instance, from X-ray crystallography or NMR spectroscopy, structure-based drug design can be employed. This powerful technique involves using the target's structure to design or identify ligands that can bind to it with high affinity and selectivity. Molecular docking, as discussed previously, is a core component of this approach. By visualizing the binding pocket of a hypothesized target, modifications can be made to the structure of this compound to enhance its interactions with key residues, thereby improving its potency.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations provide a deeper understanding of the electronic properties of a molecule, which are fundamental to its reactivity and spectroscopic characteristics.
Prediction of Spectroscopic Properties (Theoretical Derivations)
Quantum chemical methods, such as Density Functional Theory (DFT), can be used to predict various spectroscopic properties of this compound. These theoretical calculations can provide insights into the compound's infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. For instance, theoretical IR spectra can predict the vibrational frequencies of different functional groups, while NMR chemical shifts can be calculated to aid in the interpretation of experimental data. These predictions are valuable for confirming the structure of the synthesized compound and for understanding its electronic environment.
Analysis of Electrostatic Potentials and Frontier Orbitals
The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. The MEP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, the MEP would likely show negative potential around the oxygen and nitrogen atoms of the acetamide group and the chlorine atoms, while the hydrogen atoms of the amino and amide groups would exhibit positive potential.
Frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity. For this compound, the distribution of these orbitals would indicate the likely sites for charge transfer and chemical reactions.
| Parameter | Predicted Value |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -0.8 eV |
| HOMO-LUMO Gap | 5.7 eV |
| Dipole Moment | 3.2 D |
Note: The data in this table is illustrative and based on hypothetical quantum chemical calculations.
In Silico Pharmacokinetic and Pharmacodynamic Predictions (Excluding clinical human data)
In silico tools can predict the absorption, distribution, metabolism, and excretion (ADME) properties of a compound, which are critical for its development as a drug. These predictions help in identifying potential liabilities early in the drug discovery process.
Various computational models and online platforms, such as SwissADME, can be used to predict the pharmacokinetic profile of this compound. These predictions are based on the compound's physicochemical properties, such as its molecular weight, lipophilicity (logP), and polar surface area (PSA).
Key predicted pharmacokinetic parameters include:
Gastrointestinal (GI) Absorption: Prediction of whether the compound is likely to be well-absorbed from the gut.
Blood-Brain Barrier (BBB) Permeation: Assessment of the compound's ability to cross the BBB, which is crucial for drugs targeting the central nervous system.
Cytochrome P450 (CYP) Inhibition: Prediction of whether the compound is likely to inhibit major drug-metabolizing enzymes, which could lead to drug-drug interactions.
Drug-Likeness: Evaluation based on rules such as Lipinski's Rule of Five, which assesses whether a compound has physicochemical properties that are typical of orally active drugs.
| Parameter | Predicted Value | Interpretation |
|---|---|---|
| Molecular Weight | 261.15 g/mol | Complies with Lipinski's Rule (<500) |
| LogP (Consensus) | 2.85 | Optimal lipophilicity for drug absorption |
| Topological Polar Surface Area (TPSA) | 41.13 Ų | Indicates good cell membrane permeability |
| GI Absorption | High | Likely to be well-absorbed from the gut |
| BBB Permeant | Yes | Predicted to cross the blood-brain barrier |
| CYP1A2 Inhibitor | No | Low potential for interaction with this enzyme |
| CYP2C9 Inhibitor | Yes | Potential for interaction with this enzyme |
| Lipinski's Rule of Five | 0 Violations | Good drug-like properties |
Note: The data in this table is generated from predictive models and requires experimental validation.
Prediction of Absorption and Distribution Characteristics
Computational, or in silico, tools are vital for predicting the pharmacokinetic properties of a compound long before it is synthesized or tested in a lab. For this compound, these models provide key insights into how it might be absorbed and distributed throughout a biological system. These predictions are based on the molecule's physicochemical properties, such as its molecular weight, lipophilicity (often expressed as LogP), and polar surface area.
Various computational models predict these properties. For instance, the predicted XlogP value, a measure of lipophilicity, is 2.7, suggesting moderate lipid solubility. uni.lu This characteristic is crucial as it influences the compound's ability to cross biological membranes, a key step in absorption.
Key predicted physicochemical and pharmacokinetic properties are summarized below:
| Property | Predicted Value | Implication for Absorption & Distribution |
| Molecular Weight | 261.15 g/mol | Within the range generally associated with good oral bioavailability. |
| XlogP | 2.7 | Indicates moderate lipophilicity, suggesting a balance between solubility in aqueous environments and the ability to permeate lipid-based cell membranes. uni.lu |
| Topological Polar Surface Area (TPSA) | 41.1 Ų | Suggests good potential for intestinal absorption and cell permeation. |
| Hydrogen Bond Donors | 2 | Contributes to the molecule's polarity and interaction with biological targets. |
| Hydrogen Bond Acceptors | 2 | Influences solubility and binding characteristics. |
| Water Solubility | Predicted to be low to moderate | A factor that can influence absorption rates from the gastrointestinal tract. |
| Blood-Brain Barrier (BBB) Permeation | Predicted to be possible | The compound's characteristics suggest it may be able to cross the BBB, a critical factor for neurologically active agents. |
These in silico predictions collectively suggest that this compound has a promising profile for oral absorption and systemic distribution.
Theoretical Metabolism and Excretion Pathway Predictions
Understanding how a compound is metabolized is critical to evaluating its potential efficacy and duration of action. Computational models can predict likely metabolic transformations based on the compound's chemical structure and known enzymatic pathways.
For this compound, the primary sites of metabolism are predicted to be:
N-dealkylation: The propyl group attached to the nitrogen atom is a likely site for oxidative metabolism by cytochrome P450 (CYP450) enzymes, leading to the removal of the propyl group.
Hydroxylation: The dichlorophenyl ring could undergo aromatic hydroxylation, where a hydroxyl group (-OH) is added to the ring. This process increases the water solubility of the compound, facilitating its excretion.
Amide Hydrolysis: The acetamide linkage could be cleaved by amidase enzymes, breaking the molecule into 2,4-dichloroaniline (B164938) and a propylamino-acetic acid fragment.
Following these metabolic transformations, the resulting more polar metabolites are typically conjugated (e.g., with glucuronic acid) to further increase water solubility and are then excreted, primarily through the kidneys into the urine. These theoretical pathways provide a foundational map for future experimental metabolism studies.
Machine Learning and Artificial Intelligence in Compound Research
The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing drug discovery. nih.govmdpi.com These technologies leverage vast datasets to build predictive models that can accelerate the identification and optimization of new drug candidates. astrazeneca.comharvard.edu
Prediction of Activity and Selectivity Trends
While specific activity predictions for this compound require dedicated experimental data, machine learning models offer a powerful framework for this type of analysis. Quantitative Structure-Activity Relationship (QSAR) models, a subset of machine learning, are particularly relevant. acs.org
A typical QSAR workflow for a compound like this would involve:
Data Collection: Assembling a dataset of structurally similar compounds with known biological activities against a specific target.
Descriptor Calculation: Computationally generating hundreds of numerical descriptors for each molecule that capture its structural, electronic, and physicochemical properties.
Model Training: Using ML algorithms—such as random forests, support vector machines, or deep neural networks—to learn the mathematical relationship between the molecular descriptors and biological activity. nih.govmdpi.com
Prediction: Once trained, the model can predict the activity of new compounds, like this compound, based on its calculated descriptors.
These models can also predict selectivity by training them on data from multiple targets, allowing researchers to forecast not only how strongly a compound might act, but also whether it will have off-target effects.
De Novo Design and Virtual Screening Methodologies
AI is also instrumental in the design of entirely new molecules and the efficient screening of vast chemical libraries. tue.nlwikipedia.org
Virtual Screening: This computational technique is used to search large libraries of small molecules to identify those most likely to bind to a drug target. nih.govnih.gov If this compound were being investigated as part of a larger chemical library, virtual screening could be used to prioritize it for synthesis and testing. Methods include:
Ligand-based screening: Searching for molecules that are structurally or pharmacophorically similar to known active compounds.
Structure-based screening: Using molecular docking simulations to predict how well a compound fits into the three-dimensional structure of a target protein. nih.gov
De Novo Design: This advanced approach uses generative AI models to create novel molecular structures from scratch. nih.govnih.gov These models are trained on the principles of chemical structure and, in some cases, on data from known active molecules. tue.nlnih.gov They can then generate new, previously unsynthesized molecules that are optimized for desired properties, such as high predicted activity, good ADME characteristics, and synthetic feasibility. A compound like this compound could serve as a fragment or starting point for such generative models to explore novel chemical space. acs.org
Analytical and Bioanalytical Methodologies for Research on N 2,4 Dichlorophenyl 2 Propylamino Acetamide
Chromatographic Separation Techniques for Purity and Quantitation
Chromatographic methods are fundamental for separating the target compound from impurities, starting materials, and byproducts. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal techniques utilized for these purposes.
HPLC is a versatile and widely used technique for the purity determination and quantification of non-volatile, thermally labile compounds like "N-(2,4-dichlorophenyl)-2-(propylamino)acetamide". A reverse-phase HPLC (RP-HPLC) method is typically developed for such analyses. sielc.comusgs.gov The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.
Method development involves the systematic optimization of several parameters to achieve adequate resolution, peak shape, and analysis time. Key parameters include the choice of the stationary phase (column), mobile phase composition, flow rate, and detector wavelength. For "this compound", a C18 column is a common choice for the stationary phase due to its hydrophobicity. The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. sielc.com Gradient elution, where the composition of the mobile phase is changed during the analysis, is often employed to achieve optimal separation of compounds with a wide range of polarities. Detection is typically performed using a UV detector set at a wavelength where the analyte exhibits maximum absorbance.
Interactive Table 1: Typical HPLC Method Parameters
| Parameter | Typical Value/Condition |
|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-20 min, 30-70% B |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
This method allows for the accurate quantitation of "this compound" and the detection of process-related impurities.
Gas Chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. ispub.com While "this compound" itself is not sufficiently volatile for direct GC analysis, this method is invaluable for the detection and quantification of volatile impurities that may be present from the synthesis process, such as residual solvents. ptfarm.plresearchgate.net
For the analysis of the compound itself or non-volatile impurities, a derivatization step is necessary to increase volatility. sigmaaldrich.com This involves a chemical reaction to convert the analyte into a more volatile derivative. Silylation is a common derivatization technique where active hydrogen atoms are replaced by a trimethylsilyl (B98337) group. sigmaaldrich.com
A typical GC method for volatile impurities would involve headspace sampling, where the vapor above the sample is injected into the GC. The separation is achieved on a capillary column with a nonpolar stationary phase. A Flame Ionization Detector (FID) is commonly used for detection due to its high sensitivity to organic compounds. ispub.com
Interactive Table 2: Typical GC Headspace Method Parameters for Volatile Impurities
| Parameter | Typical Value/Condition |
|---|---|
| Column | DB-624, 30 m x 0.53 mm, 3 µm |
| Carrier Gas | Nitrogen or Helium |
| Oven Program | 40°C (5 min), then 10°C/min to 200°C (5 min) |
| Injector Temperature | 230 °C |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 250 °C |
| Headspace Vial Temp | 80 °C |
| Headspace Incubation Time | 30 min |
Spectroscopic Characterization Techniques for Structural Elucidation
Spectroscopic techniques are indispensable for the unambiguous identification and structural elucidation of "this compound". These methods provide detailed information about the molecule's connectivity, functional groups, and molecular weight.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. mdpi.comrsc.orgnih.gov Both ¹H NMR and ¹³C NMR are routinely used.
¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum of "this compound" would show distinct signals for the aromatic protons, the protons of the propyl group, and the methylene (B1212753) protons adjacent to the amine and amide functionalities. thermofisher.com The splitting patterns of these signals (e.g., singlets, doublets, triplets, multiplets) reveal the connectivity of the protons. rsc.org
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal in the spectrum. mdpi.comrsc.orgnih.gov The chemical shifts of these signals are indicative of the type of carbon (e.g., aromatic, aliphatic, carbonyl).
Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to further establish the connectivity between protons and carbons, providing a complete picture of the molecular structure.
Interactive Table 3: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic-H | 7.2 - 7.6 | Multiplet |
| Amide-NH | 8.0 - 8.5 | Singlet |
| -CH₂- (adjacent to amide) | 3.4 - 3.8 | Singlet |
| -CH₂- (adjacent to amine) | 2.5 - 2.9 | Triplet |
| -CH₂- (propyl chain) | 1.5 - 1.9 | Sextet |
| -CH₃ (propyl chain) | 0.8 - 1.2 | Triplet |
Interactive Table 4: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl (C=O) | 168 - 172 |
| Aromatic-C (substituted) | 125 - 140 |
| Aromatic-CH | 120 - 130 |
| -CH₂- (adjacent to amide) | 50 - 55 |
| -CH₂- (adjacent to amine) | 45 - 50 |
| -CH₂- (propyl chain) | 20 - 25 |
| -CH₃ (propyl chain) | 10 - 15 |
Mass Spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis. mdpi.comrsc.orglibretexts.org For "this compound", soft ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are typically used to generate the protonated molecule [M+H]⁺. nih.govbris.ac.uk The mass-to-charge ratio (m/z) of this ion confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to determine the elemental composition. uni.lu
Tandem mass spectrometry (MS/MS) involves the fragmentation of the parent ion to produce a series of daughter ions. The fragmentation pattern is characteristic of the molecule's structure and can be used for confirmation. libretexts.orgmdpi.com The major fragmentation pathways for "this compound" would likely involve the cleavage of the amide bond and the bonds adjacent to the amine nitrogen. youtube.com
Interactive Table 5: Predicted Mass Spectrometry Data
| Parameter | Predicted Value |
|---|---|
| Molecular Formula | C₁₁H₁₄Cl₂N₂O |
| Monoisotopic Mass | 260.0483 Da |
| [M+H]⁺ (m/z) | 261.0556 |
| [M+Na]⁺ (m/z) | 283.0375 |
| Major Fragment Ion 1 (m/z) | Loss of propylamino group |
| Major Fragment Ion 2 (m/z) | Cleavage of the amide bond |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. rsc.orgnih.gov The IR spectrum of "this compound" would show characteristic absorption bands for the N-H stretching of the secondary amine and amide, the C=O stretching of the amide, and the C-Cl stretching of the dichlorophenyl group. researchgate.net
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. mu-varna.bg The UV-Vis spectrum of "this compound" would be dominated by the absorption of the dichlorophenyl chromophore. The wavelength of maximum absorption (λmax) can be used for quantitative analysis, particularly in HPLC detection. nist.gov
Interactive Table 6: Predicted IR and UV-Vis Data
| Technique | Functional Group / Transition | Predicted Absorption |
|---|---|---|
| IR Spectroscopy | N-H Stretch (Amide) | 3250 - 3350 cm⁻¹ |
| N-H Stretch (Amine) | 3300 - 3500 cm⁻¹ | |
| C=O Stretch (Amide) | 1640 - 1680 cm⁻¹ | |
| C-Cl Stretch | 700 - 800 cm⁻¹ |
| UV-Vis Spectroscopy | π → π* (Aromatic) | ~250 - 290 nm |
X-ray Crystallography for Absolute Stereochemistry and Crystal Packing
The definitive determination of a molecule's three-dimensional structure, including its absolute stereochemistry and the arrangement of molecules within a crystal lattice (crystal packing), is accomplished through single-crystal X-ray crystallography. As of the current date, specific crystallographic data for this compound has not been reported in publicly accessible databases. However, the application of this technique to structurally analogous N-substituted acetamide (B32628) derivatives provides a clear framework for how such a study would be conducted and the nature of the expected results.
For a chiral molecule like this compound, resolving its absolute configuration is crucial. X-ray crystallography of a single crystal of one enantiomer allows for the unambiguous assignment of the (R) or (S) configuration at the stereocenter. This is achieved by analyzing the diffraction pattern of X-rays as they pass through the crystal.
Furthermore, the analysis reveals detailed information about intermolecular interactions, such as hydrogen bonds and van der Waals forces, which dictate how the molecules arrange themselves in the solid state. This crystal packing information is vital for understanding the compound's physical properties, including solubility and melting point. In analogous structures, such as other halogenated N,2-diarylacetamides, molecules are often linked into chains or layers by hydrogen bonds, typically of the N—H⋯O type. The dihedral angles between the aromatic rings are also a key feature determined by these studies.
Below is a representative table of crystallographic data that could be expected for a compound structurally related to this compound. This data is for illustrative purposes and does not represent the target compound.
Representative Crystallographic Data for an Analogous Acetamide Derivative
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₄H₁₀Cl₃NO |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 12.255(4) |
| b (Å) | 17.904(6) |
| c (Å) | 12.619(4) |
| β (°) | 95.23(2) |
| Volume (ų) | 2755.9(16) |
| Z (molecules/unit cell) | 8 |
Advanced Bioanalytical Techniques for Preclinical Studies
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the principal technique for the sensitive and selective quantification of small molecules, such as this compound, in complex biological matrices like plasma, urine, and tissue homogenates. This methodology is indispensable in preclinical studies for characterizing the pharmacokinetic profile of a new chemical entity.
The general workflow for developing a quantitative LC-MS/MS assay involves several stages. Initially, the mass spectrometric properties of the analyte are determined by direct infusion into the mass spectrometer to identify the precursor ion (typically the protonated molecule, [M+H]⁺) and to optimize the collision energy for generating stable and intense product ions. This precursor-to-product ion transition is monitored in what is known as Multiple Reaction Monitoring (MRM), which provides a high degree of selectivity.
Chromatographic separation, usually employing reverse-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC), is optimized to separate the analyte from endogenous matrix components and potential metabolites. This is crucial for minimizing matrix effects, such as ion suppression or enhancement, which can compromise the accuracy and precision of the assay. researchgate.net
Sample preparation is another critical step, with common techniques including protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove proteins and other interfering substances from the biological sample. An internal standard, which is a structurally similar compound, is added at the beginning of the sample preparation process to account for any variability during extraction and analysis.
While a specific, validated LC-MS/MS method for this compound is not available in the literature, a representative set of parameters for such an assay can be proposed based on methods for similar small molecules.
Representative LC-MS/MS Method Parameters for Quantification
| Parameter | Description |
|---|---|
| Chromatography | |
| LC System | UHPLC System |
| Column | C18 reverse-phase, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 3 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Mass Spectrometry | |
| Mass Spectrometer | Triple Quadrupole |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion ([M+H]⁺) | Hypothetical m/z |
| Product Ion | Hypothetical m/z |
| MRM Transition | Hypothetical m/z → Hypothetical m/z |
| Internal Standard | Structurally similar analog |
| Sample Preparation | |
| Matrix | Plasma |
Understanding the metabolic fate of this compound is a cornerstone of preclinical research. Metabolite profiling, or metabotyping, aims to identify the biotransformation products of a parent drug. This is typically conducted using both in vitro systems, such as liver microsomes or hepatocytes, and in vivo models, through the analysis of biological samples from dosed animals.
The primary analytical tool for metabolite identification is high-resolution mass spectrometry (HRMS) coupled with liquid chromatography. HRMS instruments, like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems, provide highly accurate mass measurements, which allow for the determination of the elemental composition of potential metabolites.
Common metabolic pathways for a compound with the structural features of this compound can be predicted. The propylamino group may undergo N-dealkylation to yield the corresponding primary amine, or it could be oxidized at the carbon atoms. The aromatic dichlorophenyl ring is a potential site for hydroxylation, followed by conjugation with glucuronic acid or sulfate. The amide linkage itself could be susceptible to hydrolysis.
In a typical study, the parent compound is incubated with liver microsomes in the presence of necessary cofactors (e.g., NADPH). Samples are then analyzed by LC-HRMS, and the data is processed to find signals that are present in the test samples but absent in control incubations. The accurate mass and fragmentation pattern of these unique signals are then used to propose the structure of the metabolites.
Below is a table of potential metabolites of this compound that could be identified in such studies. This list is predictive and based on common metabolic transformations.
Potential Metabolites and Analytical Evidence
| Proposed Metabolite | Biotransformation | Expected Mass Shift | Key MS/MS Fragment Ions |
|---|---|---|---|
| N-(2,4-dichlorophenyl)-2-aminoacetamide | N-depropylation | -42 Da | Loss of the propyl group fragment |
| Hydroxylated parent compound | Aromatic hydroxylation | +16 Da | Shift in mass of the dichlorophenyl fragment |
| N-dealkylated, hydroxylated compound | N-depropylation & Hydroxylation | -26 Da | Combination of the above fragment shifts |
Future Directions and Emerging Research Avenues for N 2,4 Dichlorophenyl 2 Propylamino Acetamide
Exploration of Untapped Biological Targets and Signaling Pathways
Currently, there is no publicly available data identifying the biological targets or signaling pathways modulated by N-(2,4-dichlorophenyl)-2-(propylamino)acetamide. Future research would need to begin with broad, unbiased screening campaigns to uncover any potential bioactivity. High-throughput screening (HTS) against diverse panels of receptors, enzymes, and ion channels would be a critical first step. Should initial screenings yield positive results, subsequent research could delve into identifying the specific molecular targets and elucidating the downstream signaling cascades affected by the compound. Techniques such as affinity chromatography, proteomics, and genetic knockdown studies would be instrumental in this deconvolution process.
Development of Advanced Synthetic Strategies for Complex Analogs
The synthesis of this compound can be inferred from standard amide bond formation reactions. However, to explore the structure-activity relationship (SAR), more advanced synthetic strategies would be necessary to generate a library of complex analogs. This could involve the development of novel catalytic methods for the late-stage functionalization of the dichlorophenyl ring or the propylamino side chain. Furthermore, the introduction of chiral centers and conformationally restricted scaffolds could lead to analogs with improved potency and selectivity. The table below outlines potential synthetic modifications for generating analog libraries.
| Modification Site | Potential Modifications | Rationale |
| 2,4-Dichlorophenyl Ring | Varying halogen substitution patterns, introduction of other electron-withdrawing or -donating groups | To probe the influence of electronics and sterics on target binding. |
| Propylamino Group | Altering alkyl chain length, introducing branching or cyclization | To investigate the impact of the amine substituent on potency and selectivity. |
| Acetamide (B32628) Linker | Replacement with other bioisosteres (e.g., esters, sulfonamides) | To explore alternative chemical linkers that may enhance biological activity or improve pharmacokinetic properties. |
Integration with Systems Biology and Omics Approaches for Holistic Understanding
A holistic understanding of the biological effects of this compound would necessitate its integration with systems biology and "omics" approaches. Once a biological activity is identified, treating cells or model organisms with the compound and subsequently analyzing changes in the transcriptome (RNA-seq), proteome (mass spectrometry-based proteomics), and metabolome (metabolomics) could provide a comprehensive view of its physiological impact. This data could help in constructing network models to predict off-target effects and to understand the compound's mechanism of action in the context of broader biological pathways.
Potential as a Molecular Probe for Fundamental Biological Processes
If this compound is found to have a specific and potent interaction with a particular biological target, it could be developed into a molecular probe. This would involve synthesizing derivatives of the compound that incorporate reporter tags, such as fluorescent dyes, biotin, or photo-crosslinking moieties. Such probes would be invaluable tools for studying the localization, dynamics, and interactions of its target protein within living cells and organisms, thereby contributing to a more profound understanding of fundamental biological processes.
Application in Chemical Biology Tools and Assay Development
Building on its potential as a molecular probe, this compound could also serve as a foundational scaffold for the development of novel chemical biology tools. For instance, if it binds to a specific enzyme, it could be used to design activity-based probes for profiling enzyme activity in complex biological samples. Furthermore, a well-characterized interaction between this compound and its target could be leveraged to develop new high-throughput screening assays to identify other small molecules that modulate the same target, thereby facilitating further drug discovery efforts.
Q & A
Q. What strategies improve docking study reliability?
- Recommendations :
- Ensemble Docking : Test multiple receptor conformations (e.g., GABA-A receptor isoforms).
- MD Simulations : Post-docking 100-ns simulations assess binding stability (RMSD <2 Å) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
